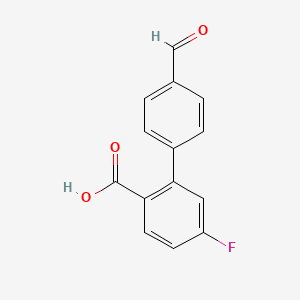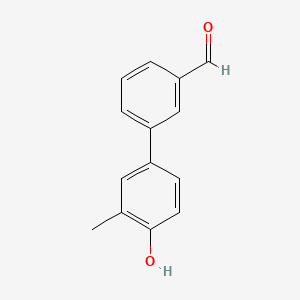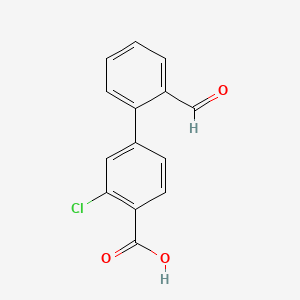![molecular formula C14H24N2O4 B581619 2-Azaspiro[3.3]heptane hemioxalate CAS No. 1365639-13-9](/img/structure/B581619.png)
2-Azaspiro[3.3]heptane hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azaspiro[3.3]heptane hemioxalate” is a chemical compound with the molecular formula C14H24N2O4 . It has a molecular weight of 284.35 g/mol . This compound is a mixture or salt, and its conformer generation is disallowed .
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/2C6H11N.C2H2O4/c2*1-2-6 (3-1)4-7-5-6;3-1 (4)2 (5)6/h2*7H,1-5H2; (H,3,4) (H,5,6) . Its InChIKey is BNWFMJVKAIJDRK-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1CC2 (C1)CNC2.C1CC2 (C1)CNC2.C (=O) (C (=O)O)O .
Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 284.17360725 g/mol . The Topological Polar Surface Area is 98.7 Ų . The Heavy Atom Count is 20 . The compound has a Formal Charge of 0 . The Complexity of the compound is 150 .
Aplicaciones Científicas De Investigación
Chemical Structure and Drug Research
2-Azaspiro[3.3]heptane hemioxalate and related norbornane compounds have gained importance in pharmaceutical research due to their unique molecular shapes and the fixed positions of their substituents. These features make them suitable test molecules for studying structure-activity relationships. Their voluminous, bicyclic carbon skeletons have been explored for various medicinal applications, highlighting their potential in drug discovery and development processes (Buchbauer & Pauzenberger, 1991).
Antidepressant Drug Development
Serotonin receptor agonists, including azapirones structured similarly to 2-Azaspiro[3.3]heptane compounds, have been studied for their antidepressant effects. Clinical and preclinical studies support the efficacy of these compounds as antidepressants, demonstrating the role of serotonin receptors in mental health disorders. The selective action of these compounds on serotonin receptors underscores their potential in antidepressant therapy and their significance in understanding neurotransmission processes (Burrows, Norman, & Judd, 1991).
Anticancer Agents
Isoxazoline derivatives, similar in heterocyclic structure to 2-Azaspiro[3.3]heptane, have been identified in natural sources and synthetic pathways as potential anticancer agents. These compounds have shown promising anticancer activities, including inhibiting cancer cell proliferation and tumor growth. The structural-activity relationship and stereochemical aspects significantly influence their anticancer efficacy, making these classes of compounds an important area for ongoing cancer research (Kaur, Kumar, Sharma, & Gupta, 2014).
Sustainable Extraction Solvents
2-Methyloxolane, related to 2-Azaspiro[3.3]heptane in terms of being a bio-based solvent, has been explored for the green extraction of natural products and food ingredients. This highlights the environmental and technological relevance of developing sustainable extraction processes using bio-based solvents. Such innovations contribute to reducing the environmental impact of chemical processes and support the shift towards green chemistry (Rapinel et al., 2020).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the Target Organs being the Respiratory system .
Propiedades
IUPAC Name |
2-azaspiro[3.3]heptane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFMJVKAIJDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

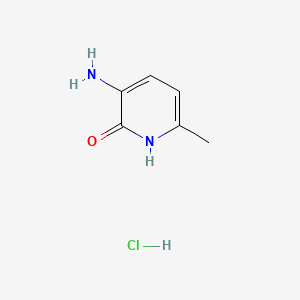
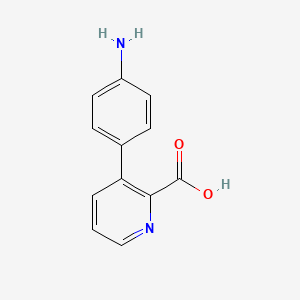

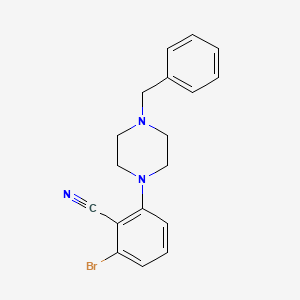
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)

